Silver(1+), bis(2-propanimine)-, perchlorate
Description
Silver(1+), bis(2-propanimine)-, perchlorate is a coordination complex where a silver(I) ion is coordinated by two 2-propanimine ligands, with a perchlorate (ClO₄⁻) counterion. The structure typically involves a linear or near-linear coordination geometry around the Ag⁺ center, influenced by the weak field nature of the perchlorate anion. This compound is part of a broader class of silver(I) complexes studied for their antimicrobial properties, catalytic activity, and structural versatility in supramolecular chemistry . The perchlorate anion, being a poor coordinating agent, allows the amine ligands to dominate the coordination sphere, often resulting in cationic complexes stabilized by weak interactions with the anion .
Properties
CAS No. |
634902-77-5 |
|---|---|
Molecular Formula |
C6H14AgClN2O4 |
Molecular Weight |
321.51 g/mol |
IUPAC Name |
silver;propan-2-imine;perchlorate |
InChI |
InChI=1S/2C3H7N.Ag.ClHO4/c2*1-3(2)4;;2-1(3,4)5/h2*4H,1-2H3;;(H,2,3,4,5)/q;;+1;/p-1 |
InChI Key |
IFXFSKATPVPSJJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=N)C.CC(=N)C.[O-]Cl(=O)(=O)=O.[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silver(1+), bis(2-propanimine)-, perchlorate typically involves the reaction of silver nitrate with 2-propanimine in the presence of a perchlorate source. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silver(1+), bis(2-propanimine)-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental silver or lower oxidation state silver complexes.
Substitution: The 2-propanimine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and ligand exchange reagents like ammonia or phosphines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state silver complexes, while reduction may produce elemental silver. Substitution reactions can result in new silver-ligand complexes with different properties.
Scientific Research Applications
Silver(1+), bis(2-propanimine)-, perchlorate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its antimicrobial properties and potential use in medical applications such as wound dressings and coatings for medical devices.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent in pharmaceutical formulations.
Industry: Utilized in the production of conductive inks and coatings for electronic devices due to its excellent electrical conductivity.
Mechanism of Action
The mechanism by which Silver(1+), bis(2-propanimine)-, perchlorate exerts its effects involves the interaction of the silver ion with biological molecules or chemical substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Silver(I) Complexes
| Compound | Coordination Geometry | Ag–Ligand Bond Length (Å) | Counterion Role | Reference |
|---|---|---|---|---|
| Ag(DPP)₂₂·CH₃CN | Linear | N/A | Non-coordinating | |
| [Ag(DPP)₂(NO₃)₂] | Distorted tetrahedral | N/A | κ²-O,O’ coordination | |
| [Agpy₂ClO₄]·0.5py | Linear | 2.701–2.770 | Weak interaction | |
| [Ag(1-AdNH₂)₂]CSA·2.5CH₃OH | Not specified | N/A | Enhanced lipophilicity |
Table 2: Antimicrobial Activity (MIC Values) of Silver(I) Complexes
| Compound | Candida albicans (µmol/L) | Aspergillus niger (µmol/L) | Reference |
|---|---|---|---|
| [Ag(1-AdNH₂)₂]ClO₄ | 15.6 | 62.5 | |
| [Ag(1-AdNH₂)₂]CSA·2.5CH₃OH | 7.8 | 31.2 | |
| Silver nitrate (AgNO₃) | 12.5 | 50.0 |
Physicochemical Properties
- Solubility : Silver perchlorate (557 g/100 mL at 25°C) is significantly more water-soluble than silver nitrate (122 g/100 mL) . This high solubility makes it advantageous in polar solvents but increases sensitivity to moisture.
- Stability : Perchlorate complexes are thermally unstable, decomposing at 486°C, compared to silver nitrate’s decomposition at 440°C .
Biological Activity
Silver compounds have garnered significant interest in biological research due to their antimicrobial properties and potential therapeutic applications. Among these, Silver(1+), bis(2-propanimine)-, perchlorate is a notable compound that combines silver's inherent biological activity with the stabilizing effects of the perchlorate ion. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the chemical formula Ag(C3H9N)2ClO4. The structure consists of a silver ion coordinated with two 2-propanimine ligands and a perchlorate counterion, which influences its solubility and reactivity.
Antimicrobial Properties
One of the primary biological activities attributed to silver compounds is their antimicrobial effect. Studies have shown that silver ions can effectively inhibit the growth of various bacteria, fungi, and viruses. The mechanism often involves the disruption of microbial cell membranes and interference with cellular metabolism.
- Table 1: Antimicrobial Activity of Silver Compounds
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5 µg/mL | |
| Staphylococcus aureus | 3 µg/mL | |
| Candida albicans | 10 µg/mL |
Cytotoxicity
While silver compounds exhibit potent antimicrobial properties, their cytotoxicity is also a critical factor to consider. Research indicates that at certain concentrations, silver can be toxic to human cells. The balance between antimicrobial efficacy and cytotoxicity is essential for therapeutic applications.
- Case Study: Cytotoxic Effects on Human Cell Lines
In vitro studies on human fibroblast cell lines revealed that exposure to this compound at concentrations above 20 µg/mL resulted in significant cell death, indicating a dose-dependent cytotoxic effect. Below this concentration, no significant adverse effects were observed .
The biological activity of this compound is primarily attributed to the release of silver ions upon dissolution. These ions interact with various cellular components:
- Cell Membrane Disruption : Silver ions can bind to thiol groups in membrane proteins, leading to structural changes and increased permeability.
- DNA Interaction : Silver has been shown to bind to DNA, potentially leading to mutations or cell death.
- Enzyme Inhibition : Silver ions can inhibit key enzymes involved in cellular respiration and metabolism.
Environmental and Safety Considerations
The use of perchlorate in biological systems raises safety concerns due to its potential effects on thyroid function. Perchlorate acts as a competitive inhibitor of iodide uptake in the thyroid gland, which can disrupt hormone synthesis . Thus, while exploring the biological activity of this compound, it is crucial to consider both its therapeutic benefits and potential environmental impacts.
Q & A
Q. Methodological Answer :
- FT-IR : Identify ligand coordination via shifts in N–H (~3300 cm⁻¹) and C=N (~1650 cm⁻¹) stretches. Compare to free ligand spectra.
- NMR (¹H/¹³C) : Use DMSO-d₆ as a solvent; observe downfield shifts in proton signals near the coordinating nitrogen.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the structure. and highlight Ag–N bond lengths (~2.1–2.3 Å) and ClO₄⁻ geometry .
Q. Methodological Answer :
- Decomposition Pathways : At >150°C, the perchlorate anion (ClO₄⁻) decomposes exothermically, releasing O₂. Use TGA/DSC to monitor mass loss and exothermic peaks .
- Moisture Sensitivity : Hygroscopic ClO₄⁻ can hydrolyze in humid conditions. Store in desiccators with P₂O₅.
- Light Exposure : UV light may destabilize Ag⁺-ligand bonds. Conduct stability tests under controlled lighting.
How does the non-coordinating nature of ClO₄⁻ affect the reactivity of this complex in catalytic applications?
Methodological Answer :
ClO₄⁻ is a weakly coordinating anion, allowing the Ag⁺ center to remain accessible for substrate binding. For example:
- Catalytic Oxidation : In organic reactions, Ag⁺ can activate O₂ or peroxides. Monitor turnover frequencies (TOF) using GC-MS .
- Comparative Studies : Replace ClO₄⁻ with NO₃⁻ or BF₄⁻ to assess anion effects on reaction rates.
How can discrepancies in reported coordination geometries be resolved using advanced structural analysis?
Q. Methodological Answer :
- High-Resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXD for phase refinement .
- DFT Calculations : Compare experimental bond angles/distances with optimized geometries (e.g., using Gaussian09). Address discrepancies via Hirshfeld surface analysis .
Q. Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to track ligand exchange rates with competing ligands (e.g., NH₃ or CN⁻).
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from variable-temperature NMR data.
What safety protocols are critical when handling this complex, given perchlorate’s explosive risks?
Q. Methodological Answer :
- Storage : Keep away from organic materials; store in glass containers with Teflon liners.
- Decomposition Mitigation : Avoid grinding dry crystals; use wet methods. Perchlorate residues require neutralization with Fe²⁺/acid solutions .
How can electrochemical methods elucidate the redox behavior of this silver complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
